Tert-butyl 3-amino-5-cyano-1H-indazole-1-carboxylate Tert-butyl 3-amino-5-cyano-1H-indazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 871709-87-4
VCID: VC16907885
InChI: InChI=1S/C13H14N4O2/c1-13(2,3)19-12(18)17-10-5-4-8(7-14)6-9(10)11(15)16-17/h4-6H,1-3H3,(H2,15,16)
SMILES:
Molecular Formula: C13H14N4O2
Molecular Weight: 258.28 g/mol

Tert-butyl 3-amino-5-cyano-1H-indazole-1-carboxylate

CAS No.: 871709-87-4

Cat. No.: VC16907885

Molecular Formula: C13H14N4O2

Molecular Weight: 258.28 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-amino-5-cyano-1H-indazole-1-carboxylate - 871709-87-4

Specification

CAS No. 871709-87-4
Molecular Formula C13H14N4O2
Molecular Weight 258.28 g/mol
IUPAC Name tert-butyl 3-amino-5-cyanoindazole-1-carboxylate
Standard InChI InChI=1S/C13H14N4O2/c1-13(2,3)19-12(18)17-10-5-4-8(7-14)6-9(10)11(15)16-17/h4-6H,1-3H3,(H2,15,16)
Standard InChI Key FSHYMQMEQBMRIF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C#N)C(=N1)N

Introduction

Tert-butyl 3-amino-5-cyano-1H-indazole-1-carboxylate is a complex organic compound with a molecular formula of C13H14N4O2 and a molecular weight of 258.28 g/mol . It is a derivative of indazole, a heterocyclic aromatic organic compound, and is used in various chemical syntheses due to its functional groups, which include an amino group, a cyano group, and a tert-butyl ester group.

Synthesis and Applications

While specific synthesis protocols for Tert-butyl 3-amino-5-cyano-1H-indazole-1-carboxylate are not detailed in the available literature, compounds of this nature are typically synthesized through multi-step reactions involving the formation of the indazole core followed by the introduction of the amino, cyano, and tert-butyl ester groups.

Potential Applications

Given its functional groups, this compound could serve as an intermediate in the synthesis of pharmaceuticals or other biologically active molecules. The presence of the cyano group, for example, provides a versatile handle for further chemical transformations, such as hydrolysis to form a carboxylic acid or reduction to an amine.

Biological Activity

While direct data on this compound's biological activity is not available, related indazole derivatives have shown promise in various therapeutic areas. For instance, indazole-based compounds have been investigated for their anticancer properties, with some displaying significant activity against human tumor cells .

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